3-(Thiophen-3-yl)butanoic acid
Description
3-(Thiophen-3-yl)butanoic acid is a carboxylic acid derivative featuring a four-carbon chain (butanoic acid) with a thiophene ring substituted at the third carbon. Thiophene, a sulfur-containing aromatic heterocycle, imparts unique electronic and steric properties to the compound.
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H10O2S/c1-6(4-8(9)10)7-2-3-11-5-7/h2-3,5-6H,4H2,1H3,(H,9,10) |
InChI Key |
OBTNLSDHZLTLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde .
Scientific Research Applications
3-(Thiophen-3-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)butanoic acid depends on its specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between 3-(Thiophen-3-yl)butanoic acid and its analogs:
Key Observations:
Chain Length and Branching: Thiophene-3-acetic acid (C₆H₆O₂S) has a shorter chain, reducing lipophilicity compared to the butanoic acid derivatives . Branched analogs (e.g., 3-methyl derivatives) exhibit higher molecular weights and increased steric hindrance, which may affect binding affinity in biological systems .
Substituent Position: Thiophene substitution at C2 vs. C3 alters electronic distribution. For example, 3-Methyl-3-(thiophen-2-yl)butanoic acid (thiophene at C2) may exhibit different aromatic interactions compared to the C3-substituted target compound .
Functional Modifications: The Boc-protected amino derivative (C₁₃H₁₉NO₄S) introduces chirality and polarity, making it suitable for peptide synthesis or asymmetric catalysis . Thioether-linked analogs (e.g., (3S)-3-(2-thienylthio)butanoic acid) may exhibit distinct reactivity due to the sulfur-sulfur bond .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Thiophen-3-yl)butanoic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis of this compound can be achieved via Friedel-Crafts alkylation or thiophene functionalization followed by carboxylation. Microwave-assisted synthesis (e.g., 80–100°C, 20–30 minutes) and sonochemical methods have been effective for similar thiophene derivatives, reducing reaction times by 40–60% and improving yields to >85% . For carboxylation, CO₂ insertion under palladium catalysis (e.g., Pd(OAc)₂, PPh₃ ligand) is recommended to ensure regioselectivity at the β-position of the thiophene ring.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR spectra for characteristic thiophene proton signals (δ 6.8–7.2 ppm) and carboxylic acid resonance (δ 12–13 ppm).
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98%).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M-H]⁻ at m/z 170.0).
Comparative analysis with synthesized standards or computational simulations (e.g., Gaussian DFT) can resolve ambiguities .
Q. What solvents and conditions are suitable for recrystallizing this compound?
- Methodological Answer : Recrystallize from a mixed solvent system (e.g., ethanol:water, 3:1 v/v) at 4°C. The compound’s low solubility in nonpolar solvents (logP ~1.5) necessitates polar aprotic solvents like DMF or acetone for dissolution, followed by slow evaporation. Monitor crystal formation via polarized light microscopy to ensure monoclinic or triclinic packing, as observed in structurally related thiophene-carboxylic acids .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The thiophene ring’s electron-rich π-system directs electrophilic substitution to the α-position. Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) reveal a HOMO energy of -5.8 eV, favoring Suzuki-Miyaura coupling with aryl boronic acids. Optimize reactions using PdCl₂(dppf) as a catalyst in THF/water (3:1) at 60°C for 12 hours. Track regioselectivity via LC-MS and compare with computed frontier molecular orbitals (FMOs) .
Q. What strategies resolve contradictions in reported bioactivity data for thiophene-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. antimicrobial effects) may arise from impurities or assay conditions. Implement orthogonal validation:
- Dose-Response Curves : Test purity-adjusted samples (HPLC >99%) across 3–5 concentrations.
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).
Cross-reference with structurally validated analogs, such as 4-(phenylthio)butanoic acid (IC₅₀ = 12 µM for COX-2 inhibition) .
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodological Answer : Conjugate the carboxylic acid group to peptide carriers via EDC/NHS chemistry. For example:
- Activate the acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF.
- Couple to lysine residues on a peptide backbone (e.g., RGD sequences for tumor targeting).
Monitor conjugation efficiency via MALDI-TOF MS and validate cellular uptake using fluorescence-tagged analogs (e.g., FITC labeling) .
Q. What role does this compound play in materials science, particularly in conductive polymers?
- Methodological Answer : The thiophene moiety enhances π-conjugation in polythiophene derivatives. Incorporate the compound into electropolymerized films:
- Use cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile, scan rate 50 mV/s) to deposit films on ITO electrodes.
- Characterize conductivity via four-point probe measurements (σ = 10⁻²–10⁻³ S/cm).
Compare with co-crystals (e.g., 4,4′-bipyridine complexes) to study charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
